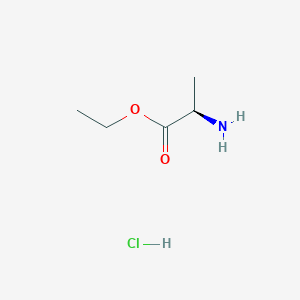

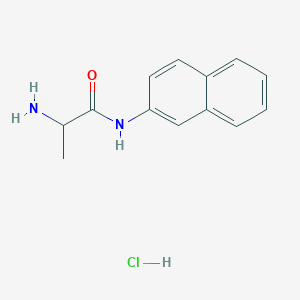

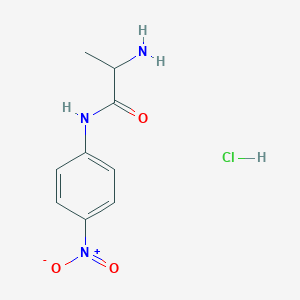

H-D-Ala-pna hcl

カタログ番号 B555653

CAS番号:

201731-77-3

分子量: 245.66 g/mol

InChIキー: YEXRLSXNWLNHQR-FYZOBXCZSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-D-Ala-pna hcl, also known as D-Alanine 4-nitroanilide hydrochloride, is a compound with the molecular weight of 245.67 . It is a chromogenic substrate for bacterial D-aminopeptidases .

Molecular Structure Analysis

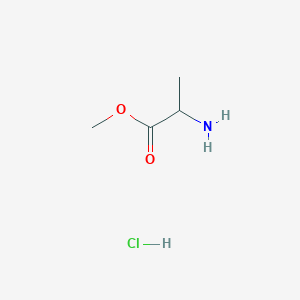

The molecular formula of H-D-Ala-pna hcl is C9H11N3O3.HCl . The InChI code is 1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H .Chemical Reactions Analysis

H-D-Ala-pna hcl is a substrate for bacterial D-aminopeptidases . These enzymes cleave the compound, leading to the release of 4-nitroaniline .Physical And Chemical Properties Analysis

H-D-Ala-pna hcl has a molecular weight of 245.67 . It is stored at room temperature .科学的研究の応用

-

Antimicrobial Applications

- Field : Biophysics

- Application Summary : PNA is a nucleic acid mimic with high specificity and binding affinity to natural DNA or RNA, as well as resistance to enzymatic degradation. PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications .

- Methods of Application : To overcome the poor membrane permeability of PNA, conjugates of PNA with different molecules have been developed. These conjugates are primarily tested as PNA carriers in antibacterial and antiviral applications .

- Results : The results of these applications are not specified in the source .

-

Gene Therapeutic Applications

- Field : Molecular Biology

- Application Summary : PNA serves as an artificial functional analog of DNA. Being immune to enzymatic degradation and possessing strong affinity towards DNA and RNA, it is an ideal candidate for many medical and biotechnological applications that are of antisense and antigene in nature .

- Methods of Application : PNA can be applied as antigene and antisense agents. The antigene PNA oligomers recognize and bind complementary DNA fragments of a specific gene and interfere with its transcription. In antisense strategies, PNA hybridizes with various kinds of RNA and hinders RNA processing, transport into the cytoplasm, or translation .

- Results : The results of these applications are not specified in the source .

Safety And Hazards

特性

IUPAC Name |

(2R)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXRLSXNWLNHQR-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Ala-pna hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

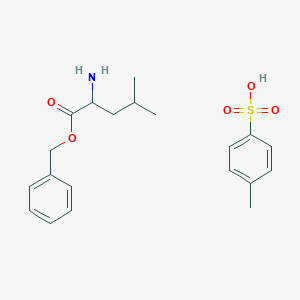

H-DL-Leu-Obzl p-tosylate

200123-51-9

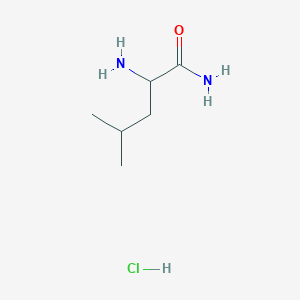

2-Amino-4-methylpentanamide hydrochloride

10466-60-1